molecular formula C9H12BFO3 B1340017 (2-Fluoro-6-propoxyphenyl)boronic acid CAS No. 870777-18-7

(2-Fluoro-6-propoxyphenyl)boronic acid

Cat. No. B1340017
M. Wt: 198 g/mol
InChI Key: MRVRMZWHFZYTCY-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-propoxyphenyl)boronic acid” is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-6-propoxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group at the 2nd position and a propoxy group at the 6th position .


Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are known to undergo a variety of chemical reactions. One of the most well-studied reactions is their interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction forms the basis of many sensing applications .


Physical And Chemical Properties Analysis

“(2-Fluoro-6-propoxyphenyl)boronic acid” has a molecular formula of C9H12BFO3, an average mass of 197.999 Da, and a monoisotopic mass of 198.086349 Da .

Scientific Research Applications

Boronic acids, including fluoro-substituted boronic acids, are increasingly utilized in diverse areas of research . Here are some general applications:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .
    • This involves the use of boronic acids to label or tag biological molecules for detection or tracking .
  • Protein Manipulation and Modification

    • Boronic acids have been used for the manipulation and modification of proteins .
    • This can involve changing the structure or function of proteins for research or therapeutic purposes .
  • Separation Technologies

    • Boronic acids have been used in separation technologies .
    • This can involve the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid .
  • Development of Therapeutics

    • Boronic acids have been used in the development of therapeutics .
    • This can involve the use of boronic acids as active ingredients in drugs, or as part of drug delivery systems .
  • Materials’ Chemistry

    • Boronic acids have applications in materials’ chemistry .
    • This can involve the use of boronic acids in the creation of new materials, or in the modification of existing materials .
  • Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • This involves the use of boronic acid-mediated cis-diol conjugation .
    • The applications span across chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
  • Fluorescence Imaging and Tumor Therapy

    • Phenylboronic acid-based functional chemical materials have been widely used in imaging and tumor therapy .
    • These materials are used for active targeting of cancer cells and tumors .
    • The applications span across fluorescence imaging, chemotherapy, gene therapy, phototherapy, and immunotherapy .
  • Fluorescent Sensors

    • Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .
    • Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
  • Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • This involves the use of boronic acid-mediated cis-diol conjugation .
    • The applications span across chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
  • Fluorescence Imaging and Tumor Therapy

    • Phenylboronic acid-based functional chemical materials have been widely used in imaging and tumor therapy .
    • These materials are used for active targeting of cancer cells and tumors .
    • The applications span across fluorescence imaging, chemotherapy, gene therapy, phototherapy, and immunotherapy .
  • Fluorescent Sensors

    • Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .
    • Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .

Safety And Hazards

While specific safety data for “(2-Fluoro-6-propoxyphenyl)boronic acid” is not available, boronic acids are generally considered hazardous. They can be harmful if swallowed and can cause eye irritation .

Future Directions

Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

(2-fluoro-6-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVRMZWHFZYTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584541
Record name (2-Fluoro-6-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-6-propoxyphenyl)boronic acid

CAS RN

870777-18-7
Record name B-(2-Fluoro-6-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-6-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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